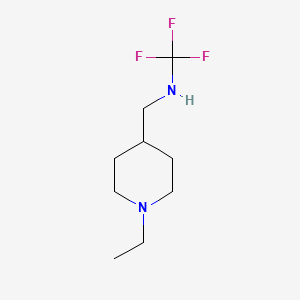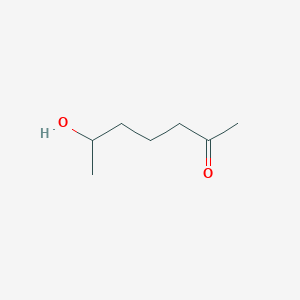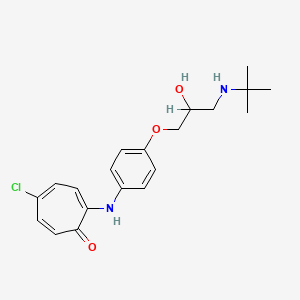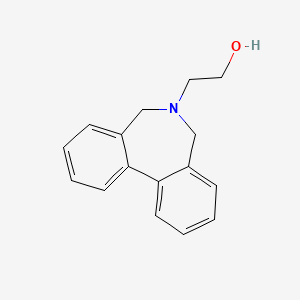
1,1,1-trifluoro-N-(2-nitrobenzyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-trifluoro-N-(2-nitrobenzyl)methanamine is a compound characterized by the presence of trifluoromethyl and nitrobenzyl groups attached to a methanamine backbone. This compound is notable for its unique chemical structure, which includes a trifluoromethyl group, known for its electron-withdrawing properties, and a nitrobenzyl group, which is often involved in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-(2-nitrobenzyl)methanamine typically involves the reaction of 2-nitrobenzyl chloride with 1,1,1-trifluoromethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-trifluoro-N-(2-nitrobenzyl)methanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1,1,1-trifluoro-N-(2-aminobenzyl)methanamine.
Substitution: Formation of various substituted trifluoromethyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,1-trifluoro-N-(2-nitrobenzyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials with specific electronic or physical properties.
Wirkmechanismus
The mechanism by which 1,1,1-trifluoro-N-(2-nitrobenzyl)methanamine exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group can influence the electronic properties of the molecule, making it a strong electron-withdrawing group. This can affect the reactivity of the nitrobenzyl group, facilitating various chemical transformations. The molecular targets and pathways involved are often specific to the application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1-trifluoro-N-methyl-N-(2-nitrobenzyl)methanamine
- 1,1,1-trifluoro-N-(trifluoromethyl)methanamine
- 1,1,1-trifluoro-N-methyl-N-(4-nitrobenzyl)methanamine
Uniqueness
1,1,1-trifluoro-N-(2-nitrobenzyl)methanamine is unique due to the specific positioning of the nitro group on the benzyl ring, which can significantly influence its reactivity and interaction with other molecules. The presence of the trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound in various chemical and biological applications.
Eigenschaften
Molekularformel |
C8H7F3N2O2 |
|---|---|
Molekulargewicht |
220.15 g/mol |
IUPAC-Name |
1,1,1-trifluoro-N-[(2-nitrophenyl)methyl]methanamine |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)12-5-6-3-1-2-4-7(6)13(14)15/h1-4,12H,5H2 |
InChI-Schlüssel |
JKBNIDJOTPHYDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNC(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















